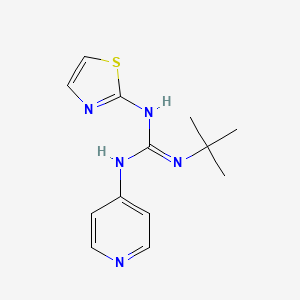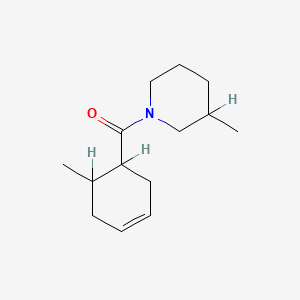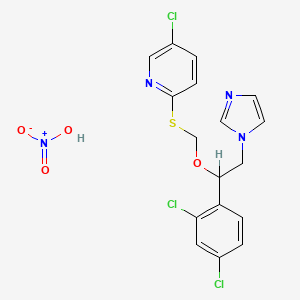
2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine is a complex organic compound that features a pyridine ring, a thiazole ring, and a guanidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine typically involves multi-step organic reactions. One common method includes the formation of the pyridine and thiazole rings followed by the introduction of the guanidine group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic properties.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other guanidine derivatives and heterocyclic compounds with pyridine and thiazole rings. Examples include:
- 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine analogs with different substituents.
- Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
72041-82-8 |
|---|---|
Fórmula molecular |
C13H17N5S |
Peso molecular |
275.38 g/mol |
Nombre IUPAC |
2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C13H17N5S/c1-13(2,3)18-11(17-12-15-8-9-19-12)16-10-4-6-14-7-5-10/h4-9H,1-3H3,(H2,14,15,16,17,18) |
Clave InChI |
BLBUJPGRSAVNTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(NC1=CC=NC=C1)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)










![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
